molecular formula C8H11BrN4 B2639971 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine CAS No. 1542885-86-8

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B2639971
CAS No.: 1542885-86-8
M. Wt: 243.108
InChI Key: GLPHMFPCVJOQHL-UHFFFAOYSA-N
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Description

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H11BrN4. It is a pyrimidine derivative that features a bromine atom at the 5-position and a pyrrolidine ring at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine ring .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .

Scientific Research Applications

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as kinase enzymes, by binding to their active sites. This interaction can modulate the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine
  • 3-(5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol
  • 2-(Pyridin-2-yl)pyrimidin-4-amine

Uniqueness

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-4-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPHMFPCVJOQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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